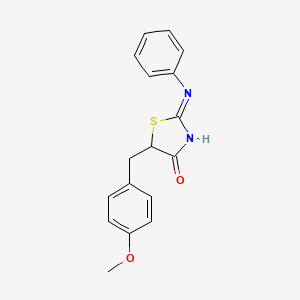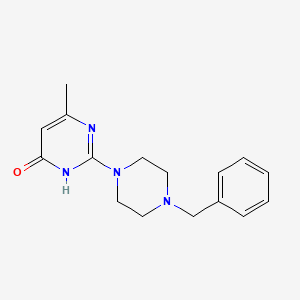![molecular formula C16H19ClN2O2S B3718870 2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718870.png)
2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol
Übersicht
Beschreibung
2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEPTMP and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CEPTMP involves the inhibition of key enzymes and proteins involved in various cellular processes. CEPTMP inhibits the activity of the enzyme dihydrofolate reductase, which is involved in nucleotide synthesis. This inhibition leads to the depletion of nucleotides, which in turn inhibits cell proliferation. CEPTMP also inhibits the activity of the protein kinase AKT, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEPTMP has been shown to have various biochemical and physiological effects. Studies have shown that CEPTMP can induce apoptosis in cancer cells by activating the caspase pathway. CEPTMP has also been shown to inhibit cell proliferation by inducing cell cycle arrest. In addition, CEPTMP has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CEPTMP is its relatively low toxicity compared to other anti-cancer agents. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of CEPTMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CEPTMP. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of CEPTMP in vivo to determine its efficacy and toxicity. Further research can also be done to investigate the potential of CEPTMP as an anti-inflammatory agent and pesticide. Finally, research can be done to develop novel formulations of CEPTMP that improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
CEPTMP has been studied extensively for its potential applications in various fields. In the field of medicine, CEPTMP has shown promising results as an anti-cancer agent. Studies have shown that CEPTMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CEPTMP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that CEPTMP can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
In the field of agriculture, CEPTMP has been studied for its potential as a pesticide. Studies have shown that CEPTMP can effectively control the growth of weeds and pests without causing harm to the environment.
Eigenschaften
IUPAC Name |
2-[3-(4-chloro-3-ethylphenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-12-10-13(5-6-14(12)17)21-7-4-8-22-16-18-11(2)9-15(20)19-16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCQRMBGFMRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCSC2=NC(=CC(=O)N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718788.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3718793.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3,4,5-trimethoxybenzoate](/img/structure/B3718804.png)
![ethyl 5-ethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B3718805.png)
![N-(tert-butyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718815.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)

![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3718842.png)
![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)
![2-({2-[2-(2-biphenylyloxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B3718867.png)
![2-{[2-(2-chloro-3,6-dimethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718878.png)
![6-methyl-2-({4-[(4-methylphenyl)thio]butyl}thio)-4-pyrimidinol](/img/structure/B3718896.png)